4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-6-8-19(9-7-16)28-15-18(14-22(28)29)24(30)27-12-10-17(11-13-27)23-25-20-4-2-3-5-21(20)26-23/h2-9,17-18H,10-15H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVKHIARAKPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Coupling Reactions: The benzimidazole and piperidine units are coupled using carbonylating agents such as carbonyldiimidazole (CDI) or phosgene.
Pyrrolidinone Introduction: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to understand its efficacy and safety in preclinical and clinical trials.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The piperidine and pyrrolidinone rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)piperidine: Lacks the pyrrolidinone moiety, potentially altering its biological activity.
1-(p-tolyl)pyrrolidin-2-one: Lacks the benzimidazole and piperidine rings, which may reduce its efficacy in certain applications.
Benzimidazole derivatives: Often used in medicinal chemistry but may lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one lies in its multi-functional structure, which combines the properties of benzimidazole, piperidine, and pyrrolidinone. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
The compound 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one , also known by its CAS number 887885-33-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C21H24N4O3S
- Molecular Weight : 412.5 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the modulation of signaling pathways involved in cancer and immune responses. Notably, it has been investigated for its role as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
Inhibitory Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant inhibitory effects on human monoamine oxidase (hMAO) enzymes. The selectivity of these compounds towards hMAO-A and hMAO-B has been documented, showcasing their potential in treating neurodegenerative disorders such as Parkinson's disease .
Case Studies
- PD-1/PD-L1 Inhibition
-
MAO Inhibition
- Investigations into the MAO-inhibitory activity revealed that compounds similar to 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide exhibited IC50 values comparable to established MAO inhibitors like selegiline and rasagiline. For instance, one derivative demonstrated an IC50 value of 0.075 μM against hMAO-B, suggesting potent activity .
- Cytotoxicity Studies
Pharmacokinetics
Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound and its analogs. Theoretical calculations indicate good permeability across biological membranes, enhancing their potential for systemic administration .
Comparative Analysis
A comparative analysis of various benzimidazole derivatives reveals that modifications in the piperidine and pyrrolidine moieties significantly influence their biological activity. The following table summarizes key findings from recent studies:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | hMAO-B | 0.075 | Non-cytotoxic |
| 4e | hMAO-B | 0.136 | Selective inhibitor |
| Sulfonamide derivative (similar) | PD-1/PD-L1 | N/A | Enhances immune response |
Q & A
Basic Research: What synthetic routes are recommended for preparing 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions:
Core formation : Construct the pyrrolidin-2-one core via cyclization of substituted γ-aminobutyric acid derivatives.
Substituent attachment : Introduce the p-tolyl group at position 1 through nucleophilic substitution or coupling reactions.
Piperidine-benzimidazole linkage : Couple 4-(1H-benzo[d]imidazol-2-yl)piperidine to the pyrrolidinone carbonyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Purity optimization :
- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
- Final compound purity (>95%) can be achieved via recrystallization (e.g., ethanol/water mixtures) .
Basic Research: Which analytical techniques are critical for characterizing this compound’s structure and confirming its identity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., benzimidazole protons at δ 7.1–8.3 ppm, piperidine CH2 groups at δ 1.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C26H25N5O2, exact mass: 463.1998 Da) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
- Structural modifications :
- Assays :
Advanced Research: What strategies resolve contradictions in pharmacokinetic data (e.g., CYP inhibition vs. in vivo efficacy)?
Answer:
- CYP profiling : Screen for isoform-specific inhibition (e.g., CYP3A4) using human liver microsomes.
- Prodrug design : Mask polar groups (e.g., esterify the pyrrolidinone carbonyl) to improve solubility and reduce CYP interactions .
- In vivo PK/PD modeling : Correlate plasma exposure (AUC) with efficacy in xenograft models to validate therapeutic windows .
Advanced Research: How can reaction intermediates be tracked mechanistically during synthesis?
Answer:
- Real-time monitoring : Use LC-MS to detect transient intermediates (e.g., carbodiimide-activated intermediates in coupling steps).
- Isotope labeling : Introduce deuterium at the piperidine NH group to study proton transfer mechanisms via 2H NMR .
Advanced Research: What in vitro assays are recommended for evaluating target engagement and selectivity?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., IGF-1R, EGFR) at 1 μM to identify off-target effects .
- Thermal shift assays : Measure target protein melting temperature (ΔTm) shifts to confirm binding .
- Cellular assays : Use luciferase reporters (e.g., NF-κB) to assess downstream signaling modulation .
Advanced Research: How can stability studies be designed to assess degradation under physiological conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed pyrrolidinone or oxidized benzimidazole) .
- Accelerated stability : Store at 40°C/75% RH for 4 weeks and monitor potency loss .
Advanced Research: What computational approaches predict binding modes and guide rational design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
